3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-
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Overview
Description
3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-(trifluoromethyl)-1H-pyrrolopyridine can be reacted with substituted aldehydes at elevated temperatures to form intermediate compounds, which are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: This compound shares a similar core structure but differs in its substituents.
6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: Another structurally related compound with different functional groups.
Uniqueness
3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)- is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H9ClN2O3S |
---|---|
Molecular Weight |
308.74 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2H-pyrrolo[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C13H9ClN2O3S/c14-12-7-6-10-11(17)8-16(13(10)15-12)20(18,19)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
KAVGTHHHUUPFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(C=C2)Cl |
Origin of Product |
United States |
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